![molecular formula C18H29NO4 B13068534 9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid](/img/structure/B13068534.png)
9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[225623]tridecane-2-carboxylic acid is a complex organic compound with a unique spirocyclic structure This compound is characterized by its intricate molecular architecture, which includes multiple rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the spirocyclic core, introduction of the azadispiro moiety, and functionalization of the carboxylic acid group. Common reagents used in these reactions include organometallic reagents, protecting groups, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a cost-effective and environmentally friendly production process.
化学反応の分析
Types of Reactions
9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学的研究の応用
9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 9-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid
- 2-[(2-Methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]acetic acid
- 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid
Uniqueness
9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid is unique due to its spirocyclic structure and the presence of multiple functional groups. This makes it a versatile compound with potential applications in various fields. Its unique structure also allows for specific interactions with molecular targets, making it a valuable compound for scientific research.
特性
分子式 |
C18H29NO4 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid |
InChI |
InChI=1S/C18H29NO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19)4-6-18(7-5-17)12-13(18)14(20)21/h13H,4-12H2,1-3H3,(H,20,21) |
InChIキー |
LKCRPXMPCWLRBF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3(CC2)CC3C(=O)O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068453.png)
![1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13068455.png)
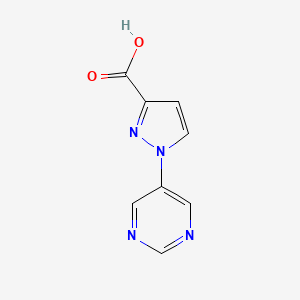
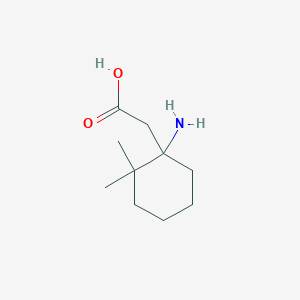
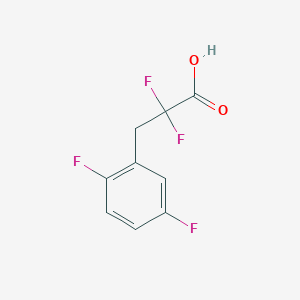
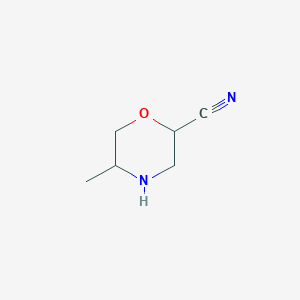


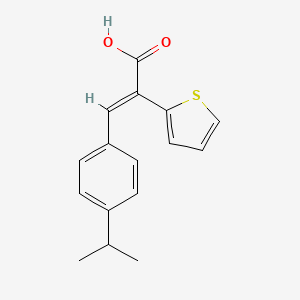

![2-([(2-Bromocyclopentyl)oxy]methyl)oxolane](/img/structure/B13068507.png)

![tert-Butyl N-[(1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B13068516.png)
![[5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13068541.png)
